6-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12IN It is a derivative of tetrahydroquinoline, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the iodination of 4-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic substitution reaction, where iodine is introduced into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The iodine atom and the tetrahydroquinoline ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the iodine atom, affecting its chemical properties and applications.
Properties
Molecular Formula |
C10H12IN |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
6-iodo-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12IN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
VFUBKKXQUKDFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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